molecular formula C9H7BrClN5O B2874826 N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide CAS No. 2411292-27-6

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide

Cat. No. B2874826
CAS RN: 2411292-27-6
M. Wt: 316.54
InChI Key: XOFCGLGDTZRASE-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is expressed in sensory neurons and plays a crucial role in nociception, thermoregulation, and inflammation. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.

Mechanism Of Action

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide acts as a competitive antagonist of TRPV1, binding to the channel pore and blocking the influx of cations. It has been shown to inhibit the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has a higher affinity for the desensitized state of TRPV1, suggesting that it may have a greater effect on the desensitization of the channel.
Biochemical and physiological effects:
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to inhibit TRPV1-mediated responses in various animal models. In rats, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to reduce capsaicin-induced pain and thermal hyperalgesia. In mice, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to reduce inflammation and nociception induced by TRPV1 agonists. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has also been shown to inhibit TRPV1-mediated insulin secretion in pancreatic beta cells.

Advantages And Limitations For Lab Experiments

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide is a potent and selective antagonist of TRPV1, making it a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes. However, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has some limitations in lab experiments. It has been reported to have some off-target effects on other ion channels, such as TRPM8 and TRPA1. In addition, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has poor solubility in aqueous solutions, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide in scientific research. One direction is to investigate the role of TRPV1 in cancer progression and metastasis. TRPV1 has been shown to be upregulated in various types of cancer, and its activation has been linked to tumor growth and invasion. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used to inhibit TRPV1-mediated signaling in cancer cells and to investigate its potential as a therapeutic target for cancer. Another direction is to investigate the role of TRPV1 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. TRPV1 has been shown to be involved in neuroinflammation and neuronal cell death, and N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used to inhibit TRPV1-mediated responses in these diseases. Finally, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used as a tool to investigate the pharmacology and structure-function relationship of TRPV1, which may lead to the development of more potent and selective TRPV1 antagonists for therapeutic use.

Synthesis Methods

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide can be synthesized by reacting 4-bromo-2-nitroaniline with sodium azide to form 4-bromo-2-azidoaniline, which is then reacted with chloroacetyl chloride to form N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide. The synthesis of N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been well-documented in the literature, and various modifications of the synthesis method have been reported.

Scientific Research Applications

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been extensively used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. It has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced pain, thermal hyperalgesia, and inflammation. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has also been used to study the role of TRPV1 in cancer, diabetes, and cardiovascular diseases. In addition, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been used as a tool to investigate the pharmacology and structure-function relationship of TRPV1.

properties

IUPAC Name

N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN5O/c10-5-1-2-7(12-8(17)4-11)6(3-5)9-13-15-16-14-9/h1-3H,4H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFCGLGDTZRASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide

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